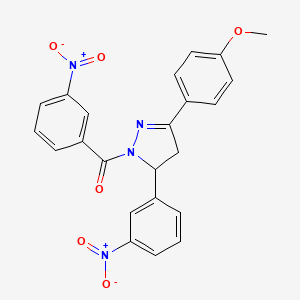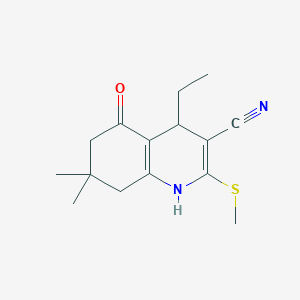
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes benzamido, ethylphenyl, and phenylthiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources like Lawesson’s reagent.
Introduction of Substituents: The benzamido, ethylphenyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzamido group can be added via an amide formation reaction using benzoyl chloride and an amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine using lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiophene ring or other aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group may produce the corresponding amine.
科学研究应用
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- 2-(benzoylamino)-N,N-dimethylbenzamide
- 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Uniqueness
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged for specific research and industrial purposes.
属性
IUPAC Name |
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-3-19-12-10-11-17-22(19)28-26(31)23-18(2)24(20-13-6-4-7-14-20)32-27(23)29-25(30)21-15-8-5-9-16-21/h4-17H,3H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXNYBTISCCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)



![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5171228.png)
![(4Z)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5171229.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B5171240.png)

![4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5171254.png)
![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
carbamoyl}propanoic acid](/img/structure/B5171289.png)
